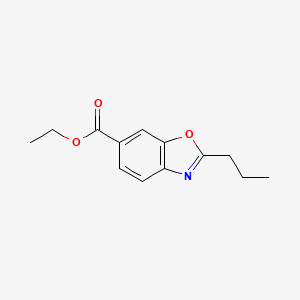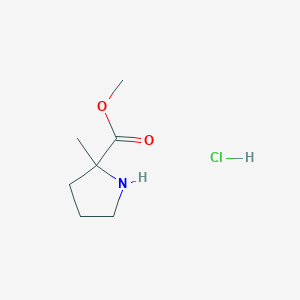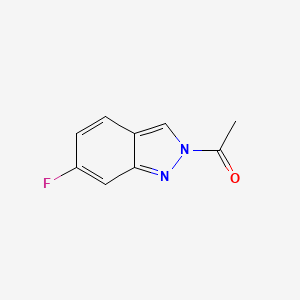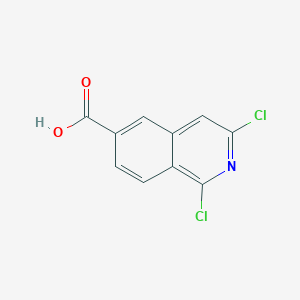![molecular formula C14H18F3N3O2 B1405669 3-{4-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid CAS No. 1227955-01-2](/img/structure/B1405669.png)
3-{4-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid
Overview
Description
The compound “3-{4-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid” is a complex organic molecule. It contains a trifluoromethyl group attached to a pyridine ring, which is a common motif in many pharmaceutical compounds . The trifluoromethyl group is often used in medicinal chemistry due to its ability to modify the physical-chemical properties of compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, a trifluoromethyl group, a diazepan ring, and a propanoic acid group . The presence of these functional groups would likely confer specific physical and chemical properties to the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The trifluoromethyl group, for example, is known to undergo various reactions, including nucleophilic substitution and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluoromethyl group, for example, is known to increase the lipophilicity and metabolic stability of compounds .Scientific Research Applications
Synthesis and Reactivity
The chemical structure of 3-{4-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid suggests its potential involvement in the synthesis and reactivity of various compounds. Propargylic alcohols, known for their distinct reactivity, offer diverse possibilities for developing novel synthetic strategies for constructing polycyclic systems, including heterocycles like pyridines and quinolines. These heterocycles are crucial in medicinal chemistry due to their broad spectrum of biological activities and are parts of vitamins, nucleic acids, pharmaceuticals, and more (Mishra, Nair & Baire, 2022). Moreover, compounds like 1,4-diazepines, related to the diazepan structure in the compound, are associated with a wide range of biological activities and have been the focus of synthetic, reactional, and biological evaluation studies (Rashid et al., 2019).
Environmental Chemistry and Biodegradation
Given the trifluoromethyl and pyridinyl groups in the compound, it's relevant to explore the environmental chemistry and biodegradation aspects of similar structures. Polyfluoroalkyl chemicals, which may bear resemblance to the fluorinated component of the compound, are widely used in industrial and commercial applications. Their degradation, particularly microbial degradation, is crucial in understanding their environmental fate and effects. The review of environmental biodegradability studies provides insights into the quantitative and qualitative relationships between precursors and degradation products, degradation pathways, and potential environmental impacts (Liu & Avendaño, 2013).
Biological and Medicinal Applications
The structure of 3-{4-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid indicates its potential in biological and medicinal applications. Pyridine derivatives, an integral part of the compound, are significant in various fields, including medicinal and chemosensing applications. They exhibit a range of biological activities such as antifungal, antibacterial, analgesic, and anticancer activities. Furthermore, pyridine derivatives show a high affinity for various ions and neutral species, making them effective chemosensors for the determination of different species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[4-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3O2/c15-14(16,17)11-3-1-5-18-13(11)20-7-2-6-19(9-10-20)8-4-12(21)22/h1,3,5H,2,4,6-10H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXCNAROLLBRTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=C(C=CC=N2)C(F)(F)F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{4-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[(3,5-Dimethyl-1-adamantyl)amino]ethanol hydrochloride](/img/structure/B1405597.png)




![t-Butyl 2-{[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}ethylcarboxylate](/img/structure/B1405605.png)

